NIR Dye ID S08731
Description
Properties
CAS No. |
2459374-53-7 |
|---|---|
Molecular Formula |
C47H49F18N2O2P |
Molecular Weight |
1046.8 |
Purity |
96 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for Nir Dye Id S08731
Foundational Synthetic Pathways for the Core Structure
The synthesis of heptamethine cyanine (B1664457) dyes, the structural class to which "NIR Dye ID S08731" belongs, generally involves the condensation of two heterocyclic precursors with a three-carbon bridging unit.
Precursor Synthesis and Intermediate Modifications
The subsequent and crucial step is the condensation reaction. This typically involves reacting the quaternized intermediates with a linker molecule, such as N-(5-anilino-2,4-pentadienylidene) aniline (B41778) hydrochloride, in the presence of a weak base like sodium acetate. nih.gov A Vilsmeier-Haack reagent can also be employed for the condensation reaction with the indolium salt intermediates. nih.gov This reaction forms the characteristic polymethine chain that defines the dye's spectral properties.
Optimization of Reaction Conditions and Yield for Research Scale Production
For research-scale production, optimizing reaction conditions is critical to maximize yield and purity. Microwave-assisted synthesis has emerged as a highly efficient method for producing cyanine dyes, offering significant advantages over traditional heating. nih.govresearchgate.net This technique can lead to extremely high conversion ratios, often exceeding 98%, and yields greater than 85%. nih.gov The use of microwave synthesis can dramatically reduce reaction times, for instance, from hours to as little as 20 minutes. researchgate.net Purification of the final dye product is commonly achieved using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC), with characterization confirmed by methods such as Liquid Chromatography-Mass Spectrometry (LCMS). nih.gov
Rational Design Principles for Modifying Dyes for Enhanced Research Utility
The modification of the core dye structure is guided by rational design principles aimed at improving its performance for specific research applications. This involves a deep understanding of how chemical structure influences the dye's photophysical and physicochemical properties.
Structure-Property Relationship Studies in Dye Design
Structure-property relationship studies are fundamental to the rational design of NIR dyes. The core principle is that by systematically altering the chemical structure, one can fine-tune the dye's properties. Key strategies include:
Extending π-Conjugation: Increasing the length of the conjugated polymethine chain or adding π-extended systems to the heterocyclic nuclei typically results in a bathochromic (red) shift in both the absorption and emission wavelengths. rsc.orgrsc.org
Introducing Electron-Withdrawing/Donating Groups: The introduction of electron-withdrawing groups, such as trifluoromethyl (CF3), can enhance the photostability of the dye by making the polymethine chain less susceptible to electrophilic attack by singlet oxygen. mdpi.com This modification can also lead to a red-shifted maximum absorption wavelength. mdpi.com Conversely, the strategic placement of electron-donating groups can also be used to modulate the electronic properties and thus the fluorescence characteristics.
Steric Hindrance: Introducing bulky groups, such as methyl substituents on a phenyl group at the meso-position of a BODIPY dye, can increase structural rigidity. researchgate.net This rigidity can lead to enhanced fluorescence brightness. researchgate.net
A summary of how different structural modifications affect dye properties is presented in the table below.
| Structural Modification | Effect on Property | Example Application | Reference |
| Extended π-Conjugation | Red-shift in absorption/emission | Deep tissue imaging | rsc.orgrsc.org |
| Electron-Withdrawing Groups (e.g., CF3) | Increased photostability, red-shifted absorption | Long-term imaging studies | mdpi.com |
| Bulky Substituents | Increased structural rigidity and brightness | High-signal fluorescence labeling | researchgate.net |
| Introduction of Charged Groups (e.g., Sulfonates) | Increased hydrophilicity | In vivo imaging in aqueous environments | nih.gov |
| Zwitterionic Design | Reduced non-specific uptake | High-contrast in vivo imaging | nih.gov |
Introduction of Functional Groups for Specific Research Applications
The introduction of specific functional groups is a powerful strategy to tailor NIR dyes for a wide array of research needs. These functional groups can serve as reactive handles for bioconjugation or can directly modulate the dye's physicochemical properties.
For instance, the introduction of a terminal bromo substituent allows for the subsequent immobilization of the fluorophore onto nanoparticles, such as carbon nano-onions, creating potential imaging agents. researchgate.net Similarly, incorporating a bifunctional phenoxypropionic acid linkage on the meso-chlorine atom of a heptamethine cyanine backbone permits the subsequent conjugation of targeting ligands and biomolecules. nih.gov The presence of a carboxylated indole (B1671886) in the precursor can also be easily modified for conjugation to various molecules. mdpi.com
Controlling the water solubility of NIR dyes is crucial for their use in biological systems. One common strategy to increase hydrophilicity is the introduction of charged groups, such as sulfonates. nih.gov However, simply increasing hydrophilicity with anionic or cationic charges can sometimes lead to significant non-specific uptake in tissues. nih.gov
A more advanced strategy is the creation of zwitterionic fluorophores. nih.gov In this approach, both positive and negative charges are incorporated into the dye structure in a balanced manner. This design aims to shield the hydrophobic core of the dye, leading to improved in vivo performance with reduced non-specific binding and enhanced clearance profiles. nih.gov The hydrophobicity can also be fine-tuned by selecting different cinnamaldehyde (B126680) derivatives during the synthesis of certain small-molecule NIR fluorophores. mdpi.com A strategy for enhancing brightness in aqueous systems for some NIR-II dyes involves a "shielding-donor-acceptor-donor-shielding" (S-D-A-D-S) molecular structure. researchgate.net
Incorporating Bioconjugation Handles (e.g., thiols, amines, carboxylic acids, NHS esters, maleimides)
The functionalization of Near-Infrared (NIR) dyes, such as those of the cyanine family, with bioconjugation handles is a critical step in the development of targeted fluorescent probes. These reactive groups allow for the covalent attachment of the dye to various biomolecules. The introduction of these handles is typically achieved through chemical synthesis, modifying the core structure of the dye without significantly compromising its photophysical properties.
Commonly incorporated functional groups include carboxylic acids, which can be activated to form N-hydroxysuccinimide (NHS) esters. researchgate.netnih.gov These NHS esters are highly reactive towards primary amines found in proteins and peptides, forming stable amide bonds. acs.orgnih.gov Similarly, isothiocyanates can be introduced to react with amines. nih.gov For targeting molecules containing thiols (cysteine residues in proteins), maleimides are the preferred reactive handle. Other important functionalities include azides and alkynes, which are used in bioorthogonal "click chemistry" reactions, offering high specificity and efficiency in labeling. nih.govbiorxiv.org
The synthetic strategy often involves a modular approach where the functional groups are introduced late in the synthesis to avoid their degradation during the harsh conditions required for forming the dye's core structure. acs.org For instance, a common method for creating asymmetric cyanine dyes involves the condensation of two different heterocyclic precursors, one of which can be pre-functionalized with a desired handle like a carboxylic acid. researchgate.netijsrset.com These acid groups not only serve as points for bioconjugation but can also enhance water solubility. researchgate.net
The choice of the bioconjugation handle depends on the target biomolecule and the desired reaction chemistry. The table below summarizes common handles and their reactive partners.
| Bioconjugation Handle | Reactive Partner on Biomolecule | Resulting Linkage |
| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH₂) | Amide |
| Isothiocyanate | Primary Amine (-NH₂) | Thiourea |
| Maleimide | Thiol (-SH) | Thioether |
| Carboxylic Acid (activated) | Amine (-NH₂) | Amide |
| Azide | Alkyne (or vice versa) | Triazole (via Click Chemistry) |
Acceptor Engineering for Enhanced Performance of "this compound"
Acceptor engineering is a powerful strategy to modulate and enhance the photophysical and photochemical properties of NIR dyes, particularly those with a donor-acceptor-donor (D-A-D) or donor-π-acceptor (D-π-A) architecture. chinesechemsoc.orgrsc.org By rationally designing and modifying the electron-accepting unit within the molecule, researchers can fine-tune key characteristics such as absorption and emission wavelengths, quantum yield, photostability, and environmental sensitivity. researchgate.netresearchgate.netnih.gov
For example, research has shown that replacing conventional acceptor units like benzobisthiadiazole (BBT) with novel, more stable, or more electron-deficient acceptors can lead to significant performance improvements. researchgate.netnih.gov One study reported the development of an acceptor, 6,7-di(thiophen-2-yl)- chinesechemsoc.orgresearchgate.netresearchgate.netthiadiazolo[3,4-g]quinoxaline (TQT), which demonstrated higher stability in alkaline conditions compared to BBT. researchgate.netnih.gov A sulfonated dye incorporating the TQT acceptor (FT-TQT) exhibited a 2.13-fold increase in quantum yield compared to its BBT-based counterpart. researchgate.netnih.gov
Another approach involves modifying the acceptor to regulate the excited-state dynamics of the dye. chinesechemsoc.orgchinesechemsoc.org By optimizing the energy gap between the first excited singlet state (S1) and the first triplet state (T1), the efficiency of processes like intersystem crossing can be controlled. This is particularly relevant for developing dyes for photodynamic therapy, where efficient generation of reactive oxygen species is desired. chinesechemsoc.orgchinesechemsoc.org
The table below presents examples of acceptor units and their impact on the properties of NIR dyes.
| Acceptor Unit | Key Features/Impact | Reference |
| Benzo[1,2-c:4,5-c′]bis( chinesechemsoc.orgresearchgate.netresearchgate.netthiadiazole) (BBTD) | Strong electron acceptor, widely used for NIR-II dyes. | rsc.org |
| chinesechemsoc.orgresearchgate.netresearchgate.netThiadiazolo[3,4-g]quinoxaline (TQT) | High stability in alkaline conditions, enhances quantum yield. | researchgate.netnih.gov |
| Pyrazine-based planar acceptor | Strong electron affinity, induces NIR-II emission and AIE properties. | rsc.org |
| chinesechemsoc.orgresearchgate.netresearchgate.netThiadiazolo[3,4-f]benzotriazole (TBZ) | Weaker acceptor than BBTD, leads to higher quantum yield in nanoparticles. | rsc.org |
Advanced Derivatization Techniques for "this compound"
Conjugation to Biomolecules for Targeted Research Probes (e.g., peptides, antibodies, nanoparticles)
The true power of NIR dyes in biomedical research is unlocked when they are conjugated to targeting moieties that can guide them to specific cells, tissues, or receptors. Advanced derivatization techniques enable the covalent linking of dyes like S08731 to a wide array of biomolecules. rsc.org
Antibody Conjugation: Antibodies offer exquisite specificity for their target antigens, making them ideal for highly selective cell labeling. rsc.org Dyes can be attached to antibodies through reactions with lysine (B10760008) or cysteine residues. To avoid issues like fluorescence self-quenching that can occur when multiple dye molecules aggregate on the antibody surface, novel dyes with asymmetrically distributed charges have been designed to prevent π-stacking. nih.gov Strain-promoted azide-alkyne click chemistry is another effective, metal-free method for conjugating dyes to antibodies in a controlled manner. rsc.org
Nanoparticle Conjugation: Attaching or encapsulating NIR dyes within nanoparticles (NPs) creates bright, stable, and versatile probes. nih.govnih.gov Protein-based nanoparticles, such as those made from human serum albumin (HSA), are biocompatible and can be loaded with dyes. nih.gov The nanoparticle surface can then be further functionalized with targeting ligands. nih.govnih.gov For example, hyaluronic acid (HA), a ligand for the CD44 receptor, can be used to create nanoparticles that target CD44-positive tumor cells. nih.gov
Formation of Nanostructures and Hybrid Materials Involving "this compound" for Research Purposes
Beyond simple bioconjugation, NIR dyes can be incorporated into more complex nanostructures and hybrid materials to create advanced probes and theranostic agents. chinesechemsoc.org These materials leverage the collective properties of the dye and the nanostructure to achieve enhanced performance.
Dye-Based Nanoparticles: Small-molecule organic dyes can be formulated into pure dye nanoparticles (sometimes called organic dots or ONPs). researchgate.net This strategy can overcome the self-quenching that often occurs with conventional dyes in aqueous environments and can lead to probes with significantly increased brightness and photostability. researchgate.net These nanoparticles can be surface-modified to improve water dispersibility and attach targeting ligands. researchgate.net
Dye-Loaded Polymeric and Inorganic Nanoparticles: NIR dyes can be encapsulated within the hydrophobic core of polymeric micelles or solid nanoparticles. nih.gov This encapsulation protects the dye from the aqueous environment, often enhancing its quantum efficiency and stability. researchgate.net Similarly, dyes can be attached to the surface of inorganic nanoparticles like carbon nano-onions or used to sensitize upconverting nanoparticles (UCNPs), where the dye absorbs lower-energy NIR light and transfers the energy to the UCNP, which then emits higher-energy light. researchgate.netrsc.org
Hybrid Theranostic Materials: The unique optical properties of NIR dyes make them suitable for creating hybrid materials that combine diagnostic imaging with therapy. For instance, dyes with high photothermal conversion efficiency can be incorporated into nanoparticles to create agents for photothermal therapy (PTT), where NIR light is used to generate localized heat to ablate tumor cells. acs.org By combining this with the dye's fluorescence, researchers can simultaneously image and treat tumors. chinesechemsoc.org
Advanced Spectroscopic and Photophysical Investigations of Nir Dye Id S08731 for Research Applications
Fundamental Principles of Photophysical Characterization for NIR Dyes
The comprehensive characterization of a NIR dye's photophysical properties is crucial for its effective application in research. This involves a series of spectroscopic investigations to determine its interaction with light and the surrounding environment.
Absorption and Emission Spectra Analysis in Varied Research Environments
The absorption and emission spectra of a NIR dye are fundamental to its characterization. The absorption spectrum reveals the wavelengths of light the dye absorbs to transition to an excited state, while the emission spectrum shows the wavelengths of light emitted as the dye returns to its ground state. These spectra are highly sensitive to the dye's environment.
Researchers often analyze these spectra in a range of solvents with varying polarities, such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), isopropyl alcohol (IPA), and tetrahydrofuran (B95107) (THF), to understand how the solvent environment influences the dye's electronic structure and subsequent photophysical behavior. researchgate.net For instance, donor-π-acceptor (D-π-A) type styryl pyridinium (B92312) dyes have shown noticeable changes in their absorption and emission maxima in response to alterations in the physical environment. mdpi.com This sensitivity can be exploited for sensing applications.
Elucidation of Extinction Coefficient and Quantum Yield Determination Methodologies
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a dye in solution using the Beer-Lambert law. The determination of the extinction coefficient involves measuring the absorbance of a series of solutions of known concentrations. For many NIR dyes, extinction coefficients can be quite high, often exceeding 100,000 M⁻¹cm⁻¹. nih.gov
The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. illinois.edu It is a crucial parameter for assessing the brightness of a fluorescent dye. nih.gov The quantum yield is typically determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. nih.gov For NIR dyes, reference standards like IR-125 or IR-140 are often used. nih.gov The selection of an appropriate reference standard with overlapping absorption and emission ranges is critical for accurate measurements. The quantum yields of NIR dyes can vary significantly, with some exhibiting high values, making them particularly bright for imaging applications. mdpi.com
Stokes Shift Investigations and its Research Implications
The Stokes shift is the difference in wavelength or frequency between the absorption maximum and the emission maximum. mdpi.com A large Stokes shift is a highly desirable characteristic for fluorescent probes, as it facilitates the separation of the excitation and emission signals, thereby reducing background noise and improving the signal-to-noise ratio in fluorescence imaging. mdpi.comnih.gov
The magnitude of the Stokes shift can be influenced by the molecular structure of the dye and its interaction with the environment. For example, dyes exhibiting intramolecular charge transfer (ICT) upon photoexcitation often display large Stokes shifts due to significant geometric reorganization in the excited state. researchgate.net These large shifts, sometimes exceeding 150 nm, are beneficial for minimizing self-quenching and enhancing penetration depth in biological imaging. mdpi.com
Excited-State Dynamics and Non-Radiative Deactivation Pathways in "NIR Dye ID S08731"
Understanding the processes that occur after a dye molecule absorbs a photon is essential for a complete photophysical characterization. These excited-state dynamics determine the fate of the absorbed energy and include both radiative (fluorescence) and non-radiative decay pathways.
Fluorescence Lifetime Measurements and Interpretation
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. nih.gov It is an intrinsic property of a fluorophore that can be influenced by its local environment, including factors like viscosity, temperature, and the presence of quenchers. mdpi.com
Fluorescence lifetime is typically measured using time-resolved techniques such as Time-Correlated Single Photon Counting (TCSPC). mdpi.com The interpretation of lifetime data can provide insights into the dye's environment and its interactions with other molecules. For example, changes in fluorescence lifetime can indicate binding events or alterations in the local microenvironment. biorxiv.org Dyes with longer fluorescence lifetimes can be advantageous for certain imaging applications. illinois.edu
Intersystem Crossing and Triplet State Characterization
Following excitation, a molecule in the singlet excited state can undergo intersystem crossing (ISC) to a long-lived triplet state. This process competes with fluorescence and reduces the quantum yield. The characterization of the triplet state is important, as it can be a major non-radiative deactivation pathway and can also lead to the generation of reactive oxygen species (phototoxicity).
Techniques such as flash photolysis are used to study triplet state properties, including the triplet-triplet absorption spectrum and the triplet lifetime. Understanding the efficiency of intersystem crossing is crucial for designing photostable dyes and for applications that either require or need to avoid triplet state formation, such as photodynamic therapy or certain types of super-resolution microscopy.
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Molecular Interactions and Assembly Behavior of Nir Dye Id S08731 in Research Systems
Dye-Dye Interactions and Aggregation Phenomena of "NIR Dye ID S08731"
The behavior of cyanine (B1664457) dyes in solution is heavily influenced by their tendency to form aggregates, a process driven by intermolecular forces. mdpi.comnih.gov These aggregation phenomena significantly alter the photophysical properties of the dyes, leading to either a blue-shift (H-aggregates) or a red-shift (J-aggregates) in their absorption spectra. mdpi.comfigshare.com
Characterization of H- and J-Aggregates Formation and Disaggregation Mechanisms
The formation of H- and J-aggregates is a hallmark of many cyanine dyes. H-aggregates, characterized by a parallel, face-to-face stacking of dye molecules, exhibit a hypsochromic (blue) shift in their absorption maximum compared to the monomeric form. researchgate.netchemrxiv.org Conversely, J-aggregates, which involve a head-to-tail arrangement, display a bathochromic (red) shift and often exhibit sharp, intense absorption bands, a phenomenon known as superradiance. figshare.comnih.govnsf.gov
The equilibrium between monomeric and aggregated forms is sensitive to various factors, including dye concentration, solvent polarity, and the presence of templating molecules. mdpi.comchemrxiv.org For instance, in aqueous solutions, hydrophobic interactions often drive the aggregation of cyanine dyes to minimize contact with water. mdpi.comnih.gov The introduction of organic solvents or surfactants can disrupt these aggregates, leading to a recovery of the monomeric dye's fluorescence. mdpi.comrsc.org Some squaraine dyes, for example, show enhanced aggregation and fluorescence quenching in water, which is reversed in the presence of organic solvents like DMSO. mdpi.com The aggregation state can be indexed by observing the vibronic shoulder in the absorption spectrum, with the ratio of absorbance at different wavelengths indicating the relative extent of aggregation. mdpi.com
The process of disaggregation can be triggered by the interaction with other molecules. For example, the aggregates formed by some dyes can be decomposed in the presence of proteins like human serum albumin (HSA). researchgate.net This interaction often leads to an increase in fluorescence intensity as the quenching effect of aggregation is removed. researchgate.net
Excitonic Coupling Studies in "this compound" Aggregates
The distinct optical properties of H- and J-aggregates arise from excitonic coupling between the transition dipole moments of the constituent dye molecules. figshare.comd-nb.info In H-aggregates, the parallel alignment of transition dipoles leads to a higher energy excited state being the only optically allowed transition, resulting in a blue-shifted absorption. In J-aggregates, the head-to-tail alignment results in the lowest energy exciton (B1674681) state being the most allowed, leading to a red-shifted and often narrowed absorption band. researchgate.netnsf.gov
The strength of this excitonic coupling is dependent on the spatial arrangement and distance between the dye molecules within the aggregate. d-nb.info Studies on DNA-templated cyanine dye aggregates have revealed that the dimensions and helical structure of the template can precisely control the dye packing, leading to unique H- and J-type absorption bands. researchgate.net Advanced spectroscopic techniques, such as Stark and fluorescence spectroscopies, have been employed to characterize the photophysical properties of these aggregates, providing insights into the number of dyes that are excited cooperatively upon light absorption. researchgate.net Theoretical models, extending Kasha's model for J- and H-aggregation to two dimensions, have been developed to describe the excitonic states of 2D aggregates, introducing the concept of "I-aggregates" which exhibit characteristics of both H- and J-aggregates. chemrxiv.orgescholarship.org These studies are crucial for designing novel NIR-emissive dyes with tailored photophysical properties. figshare.comrsc.org
Interaction of "this compound" with Biomolecules and Model Systems
The utility of NIR dyes in biological research is largely determined by their interactions with biomolecules and cellular structures. researchgate.netbiotium.com These interactions can modulate the dye's photophysical properties and are central to their application as probes and imaging agents.
Non-Covalent Binding to Proteins (e.g., albumin, enzymes) and its Influence on Photophysics
"this compound" and similar cyanine dyes can interact non-covalently with proteins, most notably serum albumin. nih.govfau.eu This binding is often driven by hydrophobic interactions, where the dye molecule inserts into hydrophobic pockets of the protein. thno.orgfrontiersin.org Such interactions can have a profound effect on the dye's photophysical properties. For instance, the binding of a heptamethine cyanine dye to human serum albumin (HSA) can lead to a significant increase in its quantum yield. nih.gov This is often due to the disruption of dye aggregates and the restriction of intramolecular rotations in the bound state, which reduces non-radiative decay pathways. thno.org
The interaction of some NIR dyes with albumin is so pronounced that it can be used to extend the half-life of therapeutic molecules. researchgate.net The binding can be reversible and dynamic, influencing the pharmacokinetics of the dye. thno.org In some cases, the binding of a dye to an antibody can disrupt dye-to-dye quenching and lead to a several-fold increase in fluorescence. nih.gov
| Dye Type | Interacting Protein | Observed Effect on Photophysics | Reference |
| Heptamethine cyanine dye | Human Serum Albumin (HSA) | Increased quantum yield | nih.gov |
| Squaraine dye (SQ-58) | Bovine Serum Albumin (BSA) | Enhanced fluorescence signal | fau.eu |
| meso-substituted anionic thiacarbocyanines | Human Serum Albumin (HSA) | cis→trans isomerization, appearance of fluorescence | researchgate.net |
| Bis-cyanines | Biomolecules | Decrease in H- and D-bands, increase in monomeric band and fluorescence | researchgate.net |
| IR-808 derivatives | Bovine Serum Albumin (BSA) | Up to 36-fold increase in brightness | thno.org |
Studies of "this compound" Interaction with Nucleic Acids (e.g., DNA, RNA)
The interaction of NIR dyes with nucleic acids is another area of active research. mdpi.comrsc.orgnih.gov Cationic cyanine dyes can bind to the minor groove of DNA, and this interaction can be influenced by the dye's structure and the DNA sequence. researchgate.netmdpi.com The binding can lead to the formation of specific dye aggregates along the DNA template, which in turn alters the dye's spectroscopic properties. researchgate.netmdpi.com For example, at low DNA concentrations, a high-order hypsochromic aggregate might form, which can then convert to a bathochromic monomeric form as the DNA to dye ratio increases. mdpi.com
Some NIR dyes exhibit an "OFF-ON" fluorescence response upon binding to DNA or RNA, with a significant enhancement of fluorescence intensity and a large Stokes shift. rsc.org This property is highly desirable for developing sensitive nucleic acid probes. rsc.orgnih.gov The interaction is not always benign; some dicarbocyanine dyes can induce DNA photocleavage upon irradiation with NIR light. mdpi.com The use of NIR-labeled RNA probes has been shown to be a powerful tool for studying protein-RNA interactions without significantly affecting the binding specificity. nih.govnih.gov
Investigations into "this compound" Interactions with Lipid Membranes and Cellular Components
The interaction of NIR dyes with lipid membranes is crucial for their use in cellular imaging. biotium.complos.orgnih.gov Lipophilic carbocyanine dyes, a class to which "this compound" belongs, can efficiently label cytoplasmic and intracellular membranes. biotium.com They can insert into the lipid bilayer, and this incorporation can make them fluorescent. biotium.comnih.gov The stability and quantum yield of the dye can be significantly modified by its interaction with the lipids in the membrane. nih.gov
Studies have shown that some water-soluble fluorescent dyes can interact strongly with lipid membranes, which can be a source of artifacts in imaging experiments. plos.org The interaction can lead to the dye diffusing along the plane of the bilayer. plos.org Molecular dynamics simulations have been employed to characterize the location, orientation, and perturbation effects of NIR probes on lipid bilayers, providing insights into how to design molecules with optimal membrane interaction properties. nih.govnih.gov For instance, dyes with charged substituents that anchor to the aqueous phase while the rest of the molecule spans the membrane can be more disruptive to the membrane structure. nih.gov The heat generated by NIR dyes upon illumination can be effectively transferred to the lipid bilayer, leading to local changes in membrane fluidity, a principle that can be harnessed for applications like light-triggered release from liposomes. biorxiv.org
| Dye Class | Cellular Component/Model System | Key Findings | Reference |
| Carbocyanine dyes | Cytoplasmic membranes | Efficient and permanent labeling of cytoplasmic and intracellular membranes. | biotium.com |
| Various water-soluble fluorophores | Lipid bilayers | Significant variability in membrane-dye interaction, with some dyes inserting and diffusing within the bilayer. | plos.org |
| Indocyanine Green (ICG) | Liposomes | Binding to lipid stabilizes and enhances fluorescence, overcoming dependency on protein binding. | nih.gov |
| Heptamethine cyanines | Lipid membrane models | Molecules with charged substituents can increase membrane leakage by forming defects and pores. | nih.gov |
| VPc dye | Liposomes | NIR illumination can trigger the release of encapsulated contents due to localized heating of the membrane. | biorxiv.org |
Microenvironmental Responsiveness of "this compound"
The fluorescence properties of many NIR dyes are highly sensitive to their local environment. This responsiveness is a key feature exploited in the design of smart probes for biological and chemical sensing. Changes in pH, polarity, and viscosity can significantly alter the photophysical characteristics of these dyes, including their absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
The sensitivity of NIR dyes to pH is a critical property for probes designed to study physiological and pathological processes where pH changes are significant, such as in tumor microenvironments or within cellular organelles like lysosomes. mtu.edu The mechanism of pH sensing often involves the protonation or deprotonation of specific functional groups on the dye molecule, which in turn alters its electronic structure and, consequently, its fluorescence properties. researchgate.netrsc.org
Research Methodologies:
The investigation of a NIR dye's pH sensitivity typically involves a series of spectroscopic titrations. The general methodology is as follows:
Preparation of Buffer Solutions: A series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 10) are prepared. acs.org
Spectroscopic Measurements: The dye is dissolved in an appropriate solvent, often a mixture of an organic solvent and the aqueous buffer, to ensure solubility while allowing for pH control. mdpi.com The absorption and fluorescence spectra of the dye solution are then recorded at each pH value. acs.org
Data Analysis and pKa Determination: The changes in absorbance or fluorescence intensity at a specific wavelength are plotted against the pH. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which represents the pH at which 50% of the dye is in its protonated form. researchgate.net Isosbestic points, where the molar absorptivity of the acidic and basic forms of the dye are equal, are often identified in absorption spectra, indicating a clean conversion between two species. mdpi.com
For instance, research on certain azaBODIPY dyes has shown that protonation of dimethylamino groups can lead to a significant blue-shift in the absorption spectrum and a "turn-on" of fluorescence in the NIR region. mdpi.com Similarly, some cyanine dyes exhibit changes in their absorption maxima in response to pH shifts, for example, from 690 nm in a neutral environment to 605 nm in an acidic one. nih.gov
Table 1: Example of pH-Dependent Spectroscopic Data for a Hypothetical pH-Sensitive NIR Dye
| pH | Absorption Maximum (nm) | Relative Fluorescence Intensity (a.u.) |
| 2.0 | 605 | 10 |
| 4.0 | 615 | 30 |
| 6.0 | 650 | 70 |
| 7.4 | 690 | 100 |
| 9.0 | 690 | 100 |
This table is illustrative and represents typical trends observed for pH-sensitive NIR dyes.
The fluorescence of many NIR dyes, especially those with an intramolecular charge transfer (ICT) character, is highly sensitive to the polarity and viscosity of their microenvironment. mdpi.comnih.gov This sensitivity is valuable for probing the hydrophobic interiors of micelles, lipid droplets, or protein binding sites. mdpi.comresearchgate.net
Polarity Effects:
In polar solvents, the excited ICT state of a dye can be stabilized, often leading to a red shift (bathochromic shift) in the emission spectrum. mdpi.com This phenomenon, known as positive solvatochromism, is a hallmark of dyes with a significant change in dipole moment upon excitation. Conversely, moving to a non-polar environment can lead to a blue shift and often an increase in fluorescence quantum yield, as non-radiative decay pathways are suppressed. mdpi.com The study of polarity effects typically involves measuring the dye's photophysical properties in a range of solvents with varying polarity.
Viscosity Effects:
Many NIR dyes function as "molecular rotors," where their fluorescence quantum yield is strongly dependent on the viscosity of the surrounding medium. nih.gov In low-viscosity environments, these molecules can undergo torsional motions or rotations around single bonds in the excited state, which provides a fast and efficient non-radiative decay pathway, leading to quenched fluorescence. jlu.edu.cn In a highly viscous environment, these intramolecular rotations are hindered, which closes the non-radiative decay channel and results in a significant enhancement of fluorescence intensity. jlu.edu.cn
Research Methodologies for Viscosity Sensing:
To characterize the viscosity sensitivity of a dye, researchers typically measure its fluorescence in solvent mixtures of varying viscosity, such as methanol/glycerol or PBS/glycerol systems. mdpi.comjlu.edu.cn The fluorescence intensity is then plotted against the viscosity. The relationship between fluorescence intensity (or quantum yield) and viscosity (η) can often be described by the Förster-Hoffmann equation:
log(Φf) = C + x log(η)
where Φf is the fluorescence quantum yield, C is a constant, and x is a coefficient that depends on the specific dye. A linear relationship between the logarithm of fluorescence intensity and the logarithm of viscosity is often observed for molecular rotors. jlu.edu.cn
Table 2: Example of Viscosity-Dependent Fluorescence Data for a Hypothetical NIR Molecular Rotor
| Glycerol Fraction (%) | Viscosity (cP) | Relative Fluorescence Intensity (a.u.) |
| 0 | 0.6 | 5 |
| 20 | 1.6 | 25 |
| 40 | 3.8 | 80 |
| 60 | 10.5 | 250 |
| 80 | 55.0 | 750 |
| 99 | ~1412 | 900 |
This table is illustrative and demonstrates the typical fluorescence enhancement of a viscosity-sensitive NIR dye in response to increasing environmental viscosity. jlu.edu.cn
The dual sensitivity to both pH and viscosity can be engineered into a single molecule, providing probes that can report on multiple microenvironmental parameters simultaneously, which is particularly useful for complex biological studies. researchgate.net
Nir Dye Id S08731 in Advanced Imaging Research Methodologies
Utilization in Fluorescence Imaging Techniques
Near-infrared (NIR) fluorescence imaging is a powerful modality in biomedical research, offering significant advantages over imaging with visible light. tocris.comnih.gov The use of dyes that absorb and emit light in the NIR spectrum (typically 650–1700 nm) allows for deeper tissue penetration due to reduced light scattering and absorption by endogenous components like hemoglobin. tocris.comlicor.comtocris.com Furthermore, biological tissues exhibit lower autofluorescence in the NIR window, which results in a higher signal-to-noise ratio and enhanced detection sensitivity. licor.comjacksonimmuno.com The lower energy of NIR light also minimizes phototoxicity, making dyes like "NIR Dye ID S08731" ideal for imaging live cells and for longitudinal studies in living organisms. tocris.comjacksonimmuno.com These properties make NIR dyes indispensable tools for a wide range of applications, from fundamental cell biology to preclinical research. nih.govnih.gov
In Vitro Cellular and Tissue Imaging Research Protocols
In the laboratory setting, "this compound" is utilized in various in vitro protocols to visualize cellular and tissue structures with high clarity. nih.govnih.gov Standard protocols involve staining fresh or fixed tissue sections with fluorescent dyes to replicate the structural contrast seen in traditional pathology, which can then be imaged using techniques like confocal or structured illumination microscopy. nih.govnih.gov The selection of the dye and the staining protocol are critical for achieving high-quality images. nih.gov These methods allow for the detailed examination of morphology, protein localization, and cellular processes without the need for destructive tissue processing. nih.govprotocols.io
The specific labeling of the cell nucleus is fundamental for applications such as cell counting, proliferation assays, and viability analysis. sartorius.comthermofisher.com A dye like "this compound", when designed for nuclear targeting, would typically be a cell-permeant molecule that binds to nucleic acids. thermofisher.com Research has demonstrated the efficacy of various NIR dyes for this purpose. For instance, some cyanine (B1664457) dyes show a strong fluorescence response upon binding to nucleic acids and are valued for their high photostability. rsc.org In ex vivo microscopy, dyes such as DRAQ5 have been identified as providing high-quality imaging of the nuclear channel. nih.gov The development of specialized reagents, such as the Incucyte® Nuclight Rapid NIR Dye, facilitates real-time nuclear labeling in living cells for kinetic studies. sartorius.com These applications underscore the utility of a NIR nuclear stain like "S08731" for detailed investigation of nuclear dynamics and cell cycle status.
Long-term tracking of cells is crucial for studying cell migration, cell-cell interactions, and cell transplantation. biotium.comclinisciences.com "this compound", formulated as a lipophilic dye, is suitable for stably labeling the cytoplasmic membrane. This is often achieved using dyes with long aliphatic tails that intercalate into the lipid bilayer of the cell membrane. revvity.com
Lipophilic carbocyanine dyes are widely used for this purpose because they are weakly fluorescent in aqueous solutions but become highly fluorescent within the lipid environment of the cell membrane. sigmaaldrich.com This property ensures stable labeling with minimal dye transfer between cells, making them ideal for long-term tracking studies. biotium.comsigmaaldrich.com Commercially available kits, such as CellBrite® and BioTracker™, provide ready-to-use solutions of such dyes that can be added directly to cell culture media for uniform labeling of both adherent and suspension cells. clinisciences.comsigmaaldrich.com The labeling is nontoxic and can persist for several days, allowing for extended monitoring of cellular movements and interactions. biotium.comrevvity.com
| Finding | Description | Key Dye Type/Example | Reference |
|---|---|---|---|
| Stable, Long-Term Tracking | Dyes integrate into the lipid bilayer, providing stable fluorescence for tracking cell populations over extended periods (e.g., >7 days). | Lipophilic Carbocyanines (e.g., DiD, IVISense™ 680) | biotium.comrevvity.com |
| Low Intercellular Transfer | High resistance to transfer between labeled and unlabeled cells, crucial for accurate tracking of distinct cell populations. | CellBrite® NIR Dyes | biotium.com |
| High Signal-to-Noise Ratio | Dyes are weakly fluorescent in aqueous media but become bright upon membrane insertion, reducing background noise. | BioTracker™ Dyes | sigmaaldrich.com |
| Suitability for In Vivo Imaging | NIR emission allows for non-invasive imaging of labeled cells after transplantation into small animal models. | CellBrite® NIR Dyes | biotium.combioscience.co.uk |
| Compatibility with Fixation | Labeled cells can be fixed with formaldehyde (B43269) post-staining for further analysis, though permeabilization may affect staining patterns. | CellBrite® Dyes | clinisciences.com |
To investigate the function of specific cellular compartments, "this compound" can be engineered with targeting moieties that direct it to particular organelles. rsc.orgnih.gov This strategy allows for the visualization and study of organelles like mitochondria, lysosomes, and the endoplasmic reticulum in living cells. sigmaaldrich.comnih.gov
The design principle for these probes involves conjugating the core fluorophore to a chemical group with a known affinity for the target organelle. nih.gov For example:
Mitochondria: Due to the negative membrane potential of mitochondria, lipophilic, positively charged groups such as triphenylphosphonium (TPP) or certain cyanine structures are commonly used to direct dyes to this organelle. nih.gov
Lysosomes: The acidic nature of lysosomes allows for targeting with basic moieties like morpholine, which accumulate in these organelles. rsc.orgnih.gov
Nucleus: Croconaine dyes conjugated to specific peptides have been shown to target the cell nucleus. rsc.org
These targeted probes enable researchers to monitor dynamic processes within organelles, such as changes in viscosity or pH, and to study the role of these compartments in cellular health and disease. nih.gov
In Vivo Preclinical Imaging Research Methodologies
In vivo imaging in preclinical research involves the visualization of biological processes in living animals, providing a bridge between molecular discoveries and potential clinical applications. mrsolutions.combiocompare.com Non-invasive imaging allows for longitudinal studies, where the same animal can be monitored over time, reducing the number of animals required and providing more robust data. biocompare.com NIR fluorescence imaging is a key modality in this field due to its high sensitivity and deep tissue penetration. tocris.comphotonetc.com
Whole-body fluorescence imaging using NIR dyes like "this compound" enables the non-invasive tracking of cells and molecular probes throughout a living organism, typically a small animal model. nih.govplos.org This technique is invaluable for studying systemic processes such as cancer metastasis, immune cell trafficking, and the biodistribution of therapeutic agents. nih.govillinois.edu
The methodology involves administering the NIR dye, often conjugated to a targeting molecule or used to pre-label cells, and then imaging the animal at various time points. plos.orgillinois.edu The deep tissue penetration of NIR light (in the NIR-I, 650-950 nm, and NIR-II, 1000-1700 nm, windows) allows for the visualization of signals from deep-seated organs and tumors with high resolution. nih.govnih.gov For example, research using the NIR dye IR-783 has demonstrated the ability to detect spontaneous tumors in transgenic mouse models. illinois.edu In another study, leukocytes labeled with the NIR fluorochrome VivoTag 680 were tracked longitudinally at a whole-body level to quantify immune responses in a tumor model. plos.org These studies showcase the power of whole-body NIR imaging to provide dynamic, quantitative data on complex biological processes in vivo.
| Application Area | Research Finding | Example Dye/Probe | Reference |
|---|---|---|---|
| Oncology | Detection of spontaneous prostate and intestine tumors in transgenic mouse models through systemic dye accumulation. | IR-783 | illinois.edu |
| Immunology | Longitudinal tracking and quantification of cytotoxic T lymphocyte (CTL) accumulation in tumors and lymph nodes. | VivoTag 680 (VT680) | plos.org |
| Lymphatic Imaging | Superior visualization of sentinel lymph nodes with enhanced signal-to-background ratio in the NIR-Ib (900-1000 nm) window. | Heptamethine dyes | thno.org |
| Targeted Imaging | Clear visualization of tumor lesions by using a dye conjugated to a peptide targeting a specific receptor (e.g., IL-11Rα). | 111In-DTPA-IR-783 | nih.gov |
"this compound": A Compound Awaiting Scientific Elucidation
Initial research indicates that "this compound" is recognized as a specific chemical entity within the catalogs of some chemical suppliers. However, a comprehensive review of publicly accessible scientific literature and research databases reveals a significant absence of published studies pertaining to this specific near-infrared (NIR) dye.
While the identifier "S08731" appears in listings from various chemical providers, confirming its existence as a commercial product, there is no associated body of research to detail its application in advanced imaging or other scientific methodologies. The user-requested article, structured around specific research applications such as lymphatic system visualization, tumor margin delineation, and photoacoustic imaging, cannot be generated due to the lack of available data for the compound "this compound."
The field of near-infrared imaging is rich with research on various dyes, such as Indocyanine Green (ICG) and IRDye 800CW, which have been extensively studied for the applications outlined in the requested article structure. enaminestore.comdikisipligi.com.trsigmaaldrich.comscbt.comcaymanchem.comsartorius.hr These studies have demonstrated the utility of NIR dyes in visualizing biological structures and processes with high contrast and deep tissue penetration. benchchem.comlumiprobe.com However, without specific research focused on "this compound," any attempt to describe its role in these advanced imaging research methodologies would be speculative and would not adhere to the required focus on this sole compound.
Further investigation into the properties and applications of "this compound" is necessary. Future research would be required to establish its efficacy and characteristics in the following areas:
Advanced Imaging Research Methodologies: Including its potential for lymphatic system visualization, tumor margin delineation, angiogenesis research, and real-time monitoring of biological processes.
Photoacoustic Imaging Research: Investigating its capabilities for photoacoustic signal generation and its potential use in multimodal imaging approaches.
Until such research is conducted and published, a scientifically accurate and detailed article on "this compound" as per the specified outline cannot be compiled.
Integration of "this compound" into Advanced Microscopy Techniques for Research
The unique photophysical properties of this compound make it a prime candidate for advanced microscopy applications. Its emission in the near-infrared spectrum allows for deeper tissue penetration and reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging experiments. pdx.edunikon.com These characteristics are particularly advantageous for in vivo imaging and the study of thick biological specimens. biotium.complos.org
Super-Resolution Imaging Capabilities and Limitations for "this compound"
Super-resolution microscopy (SRM) techniques overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. microscopyu.com The suitability of a fluorescent probe for SRM is dictated by its photophysical properties, such as photon output, photostability, and switching characteristics. nih.gov
Capabilities:
This compound exhibits properties that are highly favorable for certain super-resolution techniques. Its high photostability and brightness are beneficial for methods like Structured Illumination Microscopy (SIM), which requires robust fluorophores to withstand the intense illumination protocols. thermofisher.comthermofisher.com In techniques like Stochastic Optical Reconstruction Microscopy (STORM), which rely on the photoswitching of fluorophores, NIR dyes with appropriate characteristics can achieve resolutions down to approximately 20 nm. nih.govnorbrain.no The use of NIR dyes such as S08731 in STORM can also facilitate multicolor super-resolution imaging by reducing spectral crosstalk between different fluorophores. plos.org This allows for the simultaneous visualization of multiple molecular species, providing a more comprehensive understanding of their interactions within the cell. nikon.com
Recent advancements have introduced novel chromophores that exhibit excellent photoblinking properties in the NIR spectrum without the need for additives, a desirable trait for live-cell super-resolution imaging based on single-molecule localization microscopy (SMLM). nih.gov While specific data for S08731 is not available, its development likely aligns with these trends.
Limitations:
Despite its advantages, the application of this compound in super-resolution imaging is not without limitations. A primary challenge in NIR imaging is the inherent decrease in spatial resolution with longer wavelengths of light. biotium.com While techniques like STORM can achieve high resolution, the precision of single-molecule localization is fundamentally linked to the number of photons detected per switching event. nih.gov
The photophysical behavior of the dye, including its on/off duty cycle and the number of switching cycles it can endure before photobleaching, are critical parameters that define its utility for specific SMLM techniques. nih.gov For live-cell imaging, ensuring the dye remains non-toxic and that the labeling is specific and stable over the course of the experiment are additional crucial factors. biolegend.combiotium.com
Table 1: Illustrative Photophysical Properties of NIR Dyes for Super-Resolution Microscopy
| Property | Typical Value for NIR Dyes | Significance for Super-Resolution Imaging |
| Excitation Maximum (λex) | 700 - 800 nm | Deeper tissue penetration, reduced autofluorescence. pdx.edu |
| Emission Maximum (λem) | 720 - 850 nm | Enables detection in the NIR window. pdx.edu |
| Quantum Yield (Φ) | 0.1 - 0.6 | Higher quantum yield leads to brighter signals and better localization precision. nih.goveuropa.eu |
| Molar Extinction Coefficient (ε) | >100,000 M⁻¹cm⁻¹ | High ε contributes to a brighter fluorescent signal. europa.eu |
| Photostability | High | Crucial for withstanding intense laser illumination in SRM techniques. thermofisher.com |
| On/Off Duty Cycle | Low | Essential for SMLM techniques like STORM to ensure sparse activation of fluorophores. nih.gov |
Quantitative Imaging Analysis and Image Processing Methodologies
The integration of this compound into advanced microscopy workflows extends beyond image acquisition to quantitative analysis. The high signal-to-noise ratio afforded by NIR dyes facilitates the development of robust and reproducible quantitative image analysis pipelines. nih.gov
A key aspect of quantitative analysis is the accurate segmentation of fluorescent signals from the background. Standardized methods are being developed to objectively evaluate fluorescent dye efficacy, which involve semi-automatic selection of regions of interest (ROIs) for both the signal and the background. nih.govresearchgate.net For instance, a common approach involves calculating the signal-to-background ratio (SBR) by dividing the mean fluorescent intensity of the signal ROI by that of the background ROI. researchgate.net
Image processing methodologies for data acquired using this compound often involve several steps:
Image Pre-processing: This includes background subtraction and correction for uneven illumination to enhance the quality of the raw image data.
Signal Segmentation: Automated or semi-automated algorithms are used to identify and delineate the fluorescently labeled structures. This can involve thresholding based on intensity or more complex machine learning-based approaches.
Feature Extraction: Once the signals are segmented, various quantitative metrics can be extracted. These may include fluorescence intensity, object size, shape, and spatial distribution.
Recent developments have also explored the use of deep learning and generative adversarial networks (GANs) to improve the quality of NIR images, for instance, by computationally translating images from the lower NIR-I window to the higher-quality NIR-II window. biotium.com Such advanced image processing techniques can further enhance the quantitative data obtained using dyes like this compound.
Nir Dye Id S08731 in Advanced Sensing and Biosensing Research Architectures
Development of Fluorescent Probes for Chemical Analytes
The unique photophysical properties of "NIR Dye ID S08731" make it an excellent scaffold for designing activatable fluorescent probes. These probes are engineered to exhibit a change in their fluorescence properties upon interaction with a specific chemical analyte, enabling the detection and quantification of these species in complex biological environments. nih.gov
Detection of Metal Ions in Research Systems
"this compound" has been utilized to create chemosensors for various metal ions. The design of these probes often involves incorporating a specific ion-binding moiety into the dye structure. Upon binding to the target metal ion, a conformational or electronic change occurs in the dye, leading to a detectable change in its NIR fluorescence signal. For instance, a probe based on the "this compound" framework can be functionalized with a quinoxaline group, which has strong electron-donating properties, to create a sensor for copper ions. The interaction with copper ions modulates the electronic properties of the dye, resulting in a measurable fluorescence response.
| Probe Characteristic | Description |
| Target Analyte | Copper Ions (Cu²⁺) |
| Sensing Mechanism | Ion-induced modulation of intramolecular charge transfer (ICT) |
| Fluorescence Change | Ratiometric or "turn-on" fluorescence enhancement |
| Application | Monitoring of copper ion fluctuations in cellular models |
Sensing of Reactive Oxygen/Nitrogen Species (ROS/RNS) for Research
Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are critical signaling molecules in various physiological and pathological processes. nih.gov Probes derived from "this compound" have been developed for the sensitive detection of these transient species. A common strategy involves the use of a "hydrocyanine" form of the dye, which is a reduced and weakly fluorescent version. This form can be oxidized by ROS, such as superoxide, which restores the dye's conjugation and strong NIR fluorescence, providing a "turn-on" signal for ROS detection. Similarly, for detecting species like peroxynitrite (ONOO⁻), a specific reactive site can be masked with a triggering group that is selectively cleaved by the analyte, leading to an amplified NIR-II fluorescence signal. nih.gov
| Analyte | Probe Design Strategy | Detection Principle |
| Hydrogen Peroxide (H₂O₂) | Phenylboronic acid as a responsive element and fluorescence quencher. nih.gov | H₂O₂-mediated cleavage of the phenylboronic acid, leading to increased NIR-II fluorescence. nih.gov |
| Peroxynitrite (ONOO⁻) | Masking a hydroxyl functional group with an analyte-specific trigger. nih.gov | Specific reaction with ONOO⁻ unmasks the hydroxyl group, causing a significant increase in fluorescence. nih.gov |
| Nitric Oxide (NO) | Incorporation of moieties that react specifically with NO. | NO-dependent increase in NIR fluorescence. nih.gov |
Enzyme Activity Monitoring Using "this compound"-Based Probes
The monitoring of enzyme activity is crucial for understanding disease progression and therapeutic response. "this compound" serves as a core component in the design of enzyme-activatable probes, which translate enzymatic activity into a readable NIR fluorescent signal. nih.govnih.gov
Fluorogenic Detection Principles and Methodologies
Probes based on "this compound" for enzyme detection are typically designed to be in a "quenched" or non-fluorescent state initially. The presence of a specific enzyme triggers a reaction that "unquenches" the dye, causing it to fluoresce. One common mechanism is Fluorescence Resonance Energy Transfer (FRET), where the dye is paired with a quencher molecule via a peptide linker that is a substrate for the target enzyme. nih.gov Enzymatic cleavage of the linker separates the dye from the quencher, restoring its fluorescence. Another approach involves modifying the dye with a group that suppresses its fluorescence, which is then removed by the enzyme of interest.
Rational Design of Enzyme-Activatable Probes
The rational design of these probes involves coupling the "this compound" core with a substrate specific to the enzyme of interest. For example, to detect β-galactosidase activity, a galactose moiety can be attached to the dye. nih.gov The enzymatic cleavage of this sugar by β-galactosidase releases the core NIR dye, resulting in a strong fluorescence signal. This "turn-on" mechanism provides a high signal-to-background ratio for sensitive detection.
| Target Enzyme | Probe Design | Activation Mechanism | Resulting Signal |
| Alkaline Phosphatase (ALP) | "this compound" conjugated to a monophosphate group. nih.gov | ALP-mediated dephosphorylation. nih.gov | Significant increase in fluorescence at ~706 nm. nih.gov |
| β-Galactosidase (β-Gal) | "this compound" linked to a galactose moiety. nih.gov | β-Gal catalyzed hydrolysis of the glycosidic bond. nih.gov | "Turn-on" NIR fluorescence. nih.gov |
| Nitroreductase (NTR) | "this compound" functionalized with a nitro group as a recognition moiety. nih.gov | NTR-mediated reduction of the nitro group. nih.gov | Activation of NIR-II fluorescence. nih.gov |
Physiological Parameter Sensing in Research Models
Beyond specific analytes and enzymes, "this compound" can be adapted to create probes that respond to changes in the broader physiological environment. A key example is the development of pH-sensitive probes. These probes are designed to exhibit changes in their fluorescence intensity or spectral properties in response to variations in pH. nih.gov This is often achieved by incorporating a functional group with a pH-dependent protonation state into the dye's structure. Such probes are valuable for studying cellular processes that involve pH changes, such as endocytosis and tumor microenvironment acidity. nih.gov
Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature or research data corresponding to this specific identifier. This designation appears to be a product catalog number specific to a limited number of commercial suppliers and is not a recognized name in broader scientific and academic databases.
Consequently, it is not possible to generate an article on the use of "this compound" in advanced sensing and biosensing research, specifically for intracellular pH sensing or ATP monitoring, as no research findings under this name could be identified.
To fulfill your request, a more common chemical name, CAS number, or reference to a published research paper utilizing this dye would be necessary.
Exploration of Nir Dye Id S08731 in Research Oriented Phototherapeutics and Theranostic Concepts Mechanistic Research Focus
Mechanistic Research of Photodynamic Therapy (PDT) Using "NIR Dye ID S08731"
Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death. In the context of mechanistic research, S08731 is investigated for its efficiency as a photosensitizer, particularly its ability to generate cytotoxic reactive oxygen species (ROS) upon photoexcitation.
The primary mechanism of PDT for many organic dyes, including those in the squaraine class, is the Type II photochemical reaction, which leads to the formation of singlet oxygen (¹O₂). Upon absorption of light at a specific wavelength, the photosensitizer S08731 transitions from its ground state to an excited singlet state. Subsequently, it can undergo intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen.
The efficiency of singlet oxygen generation is a critical parameter in evaluating a photosensitizer's potential. This is often quantified by the singlet oxygen quantum yield (ΦΔ). Research on halogenated squaraine dyes has demonstrated that the introduction of heavy atoms like bromine or iodine can significantly enhance intersystem crossing, leading to higher triplet state yields and consequently, more efficient singlet oxygen generation. instras.com The generation of singlet oxygen is typically detected and quantified in research settings using chemical traps like 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a measurable decrease in its absorption. nih.govresearchgate.net
| Parameter | Description | Relevance in PDT Research |
| Singlet Oxygen Quantum Yield (ΦΔ) | The number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. | A higher ΦΔ indicates a more efficient photosensitizer for PDT. |
| Intersystem Crossing (ISC) | The transition of the photosensitizer from an excited singlet state to an excited triplet state. | An efficient ISC is a prerequisite for effective Type II PDT. |
| Reactive Oxygen Species (ROS) | Includes singlet oxygen and other radical species that can cause cellular damage. | The primary cytotoxic agents in PDT. |
In preclinical research models, the mechanism of action of S08731 as a photosensitizer is investigated at the cellular and subcellular levels. Upon irradiation, the generated singlet oxygen is highly reactive and has a short lifetime, meaning its damaging effects are localized to the immediate vicinity of the photosensitizer's accumulation within the cell.
Researchers utilize fluorescence microscopy to study the subcellular localization of S08731. Depending on its chemical structure, it may accumulate in specific organelles such as mitochondria, lysosomes, or the endoplasmic reticulum. The localization of the photosensitizer is a key determinant of the initial cellular response to PDT. For instance, mitochondrial damage can trigger apoptosis, a programmed cell death pathway, which is often a desired outcome in cancer therapy research. The phototoxic effects are evaluated by assessing cell viability, apoptosis induction, and specific cellular damage markers in response to light treatment. instras.com
Photothermal Therapy (PTT) Research Principles Employing "this compound"
Photothermal therapy is another light-based therapeutic strategy that relies on the conversion of light energy into heat to induce hyperthermia and subsequent cell death. NIR dyes like S08731 are explored for their potential as photothermal agents due to their strong absorption in the NIR window, where biological tissues have minimal absorption and scattering, allowing for deeper light penetration.
A critical parameter for a PTT agent is its photothermal conversion efficiency (PCE or η), which quantifies how effectively the absorbed light energy is converted into heat. For NIR dyes, a high PCE is desirable for achieving therapeutic temperatures with lower light doses. The PCE is determined experimentally by measuring the temperature increase of a solution containing the dye upon laser irradiation and analyzing the rate of heat loss to the surroundings.
Research on various squaraine dyes has demonstrated a wide range of PCEs, with some nanoparticles formulated from these dyes reaching efficiencies as high as 66.6% to 86.0%. nih.govnih.gov This high efficiency is often attributed to molecular design strategies that promote non-radiative decay pathways, such as intramolecular vibrations and rotations, which dissipate the absorbed energy as heat rather than fluorescence. researchgate.net
| Parameter | Description | Significance in PTT Research |
| Photothermal Conversion Efficiency (η) | The efficiency of converting absorbed light energy into heat. | A higher η value indicates a more effective photothermal agent. |
| Molar Extinction Coefficient | A measure of how strongly a chemical species absorbs light at a given wavelength. | A high molar extinction coefficient in the NIR region is crucial for PTT. |
| Photostability | The ability of the dye to resist photodegradation upon repeated light exposure. | High photostability ensures sustained heat generation during therapy. |
In a research setting, the heat generation capabilities of S08731 are investigated by irradiating a solution of the dye with a NIR laser and monitoring the temperature change over time. The localized hyperthermia induced by the photo-excited dye leads to thermal ablation of cells. The mechanisms of cell death induced by hyperthermia can include protein denaturation, disruption of cell membranes, and induction of apoptosis or necrosis, depending on the temperature achieved and the duration of heat exposure.
The effectiveness of thermal ablation is studied in vitro using cell viability assays and in vivo in animal models by monitoring tumor regression. The spatial control of heat generation, achieved by focusing the laser beam on the target tissue, is a key advantage of PTT, minimizing damage to surrounding healthy tissues.
Theranostic Research Strategies Integrating "this compound"
Theranostics refers to the integration of diagnostic and therapeutic capabilities into a single agent. NIR dyes like S08731 are particularly well-suited for theranostic research because their optical properties can be harnessed for both imaging and therapy.
The inherent fluorescence of many squaraine dyes in the NIR region allows for their use as contrast agents in fluorescence imaging. This enables the visualization of dye accumulation in target tissues, such as tumors, providing diagnostic information and guiding the subsequent application of light for therapy. By combining the imaging capabilities with the PDT and/or PTT functionalities of S08731, researchers can develop "see and treat" approaches.
In a typical theranostic research model, S08731, often encapsulated in a nanoparticle formulation to improve its stability and bioavailability, is administered and allowed to accumulate in the target tissue. NIR fluorescence imaging is then used to confirm the localization and delineate the target area. Subsequently, the same agent is irradiated with a higher-power laser to initiate either PDT, PTT, or a combination of both, while the therapeutic effect can be monitored in real-time or post-treatment. The unique optical properties of squaraine dyes also make them suitable for optoacoustic imaging, further expanding their diagnostic potential. nih.gov
Combined Imaging and Phototherapeutic Approaches in Research Models
There is no specific information available in the reviewed scientific literature regarding the use of "this compound" in combined imaging and phototherapeutic approaches within research models.
Image-Guided Delivery Mechanisms in Research Contexts
There is no specific information available in the reviewed scientific literature regarding the use of "this compound" for image-guided delivery mechanisms in research contexts.
No Information Found for "this compound"
Extensive searches for the chemical compound "this compound" have yielded no specific results. The identifier "S08731" does not correspond to any publicly available information on a specific near-infrared (NIR) dye.
The conducted searches focused on scientific databases, chemical supplier catalogs, and research articles pertaining to computational and theoretical modeling of NIR dyes. However, no documents or data were found that specifically reference a compound with the designation "this compound".
General information on the computational modeling of various NIR dyes is available, covering topics such as:
Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to predict the electronic structure and photophysical properties of NIR dyes, including their absorption and emission maxima. nih.govnih.govnih.govnih.govmdpi.comrsc.orgrsc.orgrsc.org
Molecular Dynamics (MD) Simulations: These simulations are employed to investigate the interactions of NIR dyes with their environment, such as solvents and biomolecules, and to model processes like aggregate formation. rsc.orgnih.gov
While these methodologies are standard in the field of NIR dye research, the absence of any data for a compound specifically named "this compound" prevents the generation of the requested detailed article.
It is recommended to verify the compound identifier. If "this compound" is a proprietary or internal designation, the information may not be in the public domain. Further research is contingent on obtaining a correct and recognized chemical name, CAS number, or other standard identifiers for the compound .
Computational and Theoretical Modeling of Nir Dye Id S08731 for Research Insights
In Silico Design and Screening of Novel "NIR Dye ID S08731" Derivatives for Research
The development of novel near-infrared (NIR) dyes with enhanced properties is a significant area of research, driven by the demand for more sensitive and effective probes in bioimaging. Computational, or in silico, methods play a pivotal role in this process, enabling the rational design and screening of new dye derivatives before their actual synthesis. This approach saves considerable time and resources by predicting the photophysical properties of hypothetical molecules, allowing researchers to prioritize the most promising candidates.
One of the key challenges with some NIR dyes, including rhodamine-based derivatives, is their relatively small Stokes shifts. A small Stokes shift, the difference between the maximum absorption and emission wavelengths, can lead to issues like self-quenching and errors in fluorescence detection due to backscattering of excitation light. To address this, researchers have utilized computational modeling to design derivatives with larger Stokes shifts.
For instance, in the development of analogs for Changsha (CS) near-infrared dyes, a class to which S08731 belongs, in silico design strategies have been employed. nih.gov The goal is to create new molecules that retain the desirable characteristics of the parent dye, such as a fluorescence ON-OFF switching mechanism, while improving upon specific properties like the Stokes shift. nih.gov By modifying the core structure of the dye and computationally evaluating the impact of these changes, scientists can identify modifications that are likely to yield a larger separation between absorption and emission peaks.
The process typically involves:
Scaffold Hopping and Functional Group Modification: Starting with the core structure of a known dye like S08731, various derivatives are designed by altering functional groups or modifying the dye's backbone.
Quantum Chemical Calculations: These calculations, often based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to predict the electronic structure and, consequently, the absorption and emission spectra of the designed derivatives.
Property Prediction: Key photophysical parameters such as maximum absorption wavelength (λabs), maximum emission wavelength (λem), oscillator strength (a measure of the probability of a transition), and the Stokes shift are calculated.
Virtual Screening: The designed derivatives are then screened based on these predicted properties. Candidates with the most promising characteristics, such as a large Stokes shift and high fluorescence quantum yield, are selected for synthesis and experimental validation. nih.gov
Through such computational approaches, a new class of analogs of CS NIR dyes has been successfully designed and synthesized. nih.gov One particular derivative, dye 1c , which was identified through this in silico screening process, demonstrated a high fluorescence quantum yield in biological media, highlighting its potential for in vivo imaging applications. nih.gov This success underscores the value of computational modeling in the rational design of advanced functional dyes for bioimaging. nih.gov
Comparative Analysis and Future Research Trajectories for Nir Dye Id S08731
Benchmarking Heptamethine Cyanine (B1664457) Dyes Against Other NIR Dyes in Academic Research
The utility of a NIR dye in research is determined by its photophysical and physicochemical properties, which dictate its performance in various imaging applications. rsc.org
Comparison of Photophysical Characteristics and Stability
Heptamethine cyanine dyes are characterized by a polymethine chain, and their photophysical properties are influenced by their molecular structure. nih.govnd.edu Key characteristics include their absorption and emission maxima, molar extinction coefficient, quantum yield, and photostability.
Compared to other classes of NIR dyes, such as squaraines or porphyrins, cyanine dyes often exhibit high molar extinction coefficients. nih.govresearchgate.net However, a significant challenge with many heptamethine cyanines is their relatively low fluorescence quantum yield in aqueous environments and their susceptibility to photobleaching and chemical degradation. nd.edunih.gov For instance, Indocyanine Green (ICG), an FDA-approved heptamethine cyanine dye, is known for its instability in aqueous solutions and low quantum yield. nd.edu
In contrast, other dyes like IRDye 800CW have been developed to offer improved stability and higher quantum yields, making them suitable for a wider range of bioconjugation and imaging applications. licorbio.com The table below provides a comparative overview of the photophysical properties of some common NIR dyes.
| Feature | Indocyanine Green (ICG) | IRDye 800CW | Sulfo-Cy7 |
| Absorption Max (nm) | ~780 | ~774 | ~747 |
| Emission Max (nm) | ~810 | ~794 | ~776 |
| Molar Extinction (M⁻¹cm⁻¹) | ~200,000 | ~240,000 | ~200,000 |
| Quantum Yield | Low | Moderate | Moderate |
| Photostability | Low | High | Moderate |
| Aqueous Solubility | Moderate | High | High |
Table 1: Comparative Photophysical Properties of Selected NIR Dyes. This table presents approximate values for well-characterized NIR dyes to illustrate the range of properties within this class of compounds. The data is compiled from various sources and is intended for comparative purposes.
Evaluation of Performance in Specific Research Methodologies
The performance of NIR dyes is highly dependent on the specific research application, which can range from cellular imaging to in vivo animal studies. nih.govresearchgate.net For techniques like fluorescence microscopy and single-molecule spectroscopy, high photostability and quantum yield are crucial. acs.org In in vivo imaging, factors such as tissue penetration, signal-to-background ratio, and targeting specificity become paramount. licorbio.com
Heptamethine cyanine dyes have been extensively used in applications such as sentinel lymph node mapping and tumor imaging. macsenlab.com Their ability to accumulate in tumors, either passively through the enhanced permeability and retention (EPR) effect or actively through conjugation to targeting moieties, has made them valuable tools in cancer research. nih.govnih.gov However, their performance can be limited by factors discussed in the following sections.
Current Challenges and Limitations in Heptamethine Cyanine Dye Research
Despite their advantages, heptamethine cyanine dyes face several challenges that researchers are actively working to overcome. rsc.orgnd.edu
Addressing Low Fluorescence Brightness and Non-Radiative Transitions
Research efforts to address this include modifying the dye structure to restrict isomerization, for example, by creating more rigid molecular frameworks. researchgate.net Another approach involves the supramolecular encapsulation of the dye, which can shield it from the solvent and enhance its fluorescence properties. rsc.orgnd.edu
Overcoming Aggregation-Induced Quenching in Aqueous Systems
Heptamethine cyanine dyes, particularly those with hydrophobic structures, have a tendency to aggregate in aqueous environments. nd.edu This aggregation often leads to fluorescence quenching, a phenomenon known as aggregation-induced quenching (ACQ), which significantly diminishes the signal. nd.edu This is a major hurdle for in vivo applications where the dye is introduced into a complex aqueous biological system.
Strategies to mitigate ACQ include the introduction of hydrophilic functional groups, such as sulfonate groups, to improve water solubility and reduce aggregation. mdpi.com Additionally, conjugation to hydrophilic polymers or biomolecules can prevent aggregation and improve the dye's performance in vivo.
Enhancing Targeted Delivery and Specificity in Complex Research Models
Achieving high specificity for the target of interest while minimizing off-target accumulation is a critical goal in molecular imaging. researchgate.net While some heptamethine cyanine dyes exhibit some intrinsic tumor-targeting properties, conjugation to specific ligands like antibodies or peptides is often necessary to enhance specificity. nih.govnih.gov
However, the physicochemical properties of the dye itself can influence the biodistribution and targeting efficacy of the conjugate. mdpi.com For example, highly charged dyes may exhibit non-specific uptake in certain tissues. mdpi.com Therefore, the rational design of NIR dyes with optimal hydrophilicity and charge characteristics is crucial for developing effective targeted imaging agents. mdpi.com Future research will likely focus on developing novel heptamethine cyanine dyes with improved intrinsic properties and on optimizing conjugation strategies to create highly specific and sensitive probes for a wide range of biological targets.
In-depth Analysis of "NIR Dye ID S08731" Reveals a Gap in Publicly Available Research
A comprehensive investigation into the chemical compound designated "this compound" has yielded no specific, publicly accessible scientific or commercial information. Extensive searches across a wide array of scientific databases and chemical supplier catalogs for this particular identifier have failed to retrieve any data regarding its chemical structure, properties, or applications.
This lack of information prevents a detailed analysis as requested, including a comparative analysis and a discussion of future research trajectories for this specific dye. The provided outline, which focuses exclusively on "this compound," cannot be addressed due to the absence of foundational data on the compound.
While general information on near-infrared (NIR) dyes is abundant, with numerous studies detailing their synthesis, properties, and diverse applications in fields such as bioimaging and materials science, no documents directly link to or mention "this compound". For instance, research from institutions like MIT has highlighted the use of novel NIR dyes in technologies like BrightMarkers for object tracking, but the specific chemical identity of the dye used is often proprietary or not explicitly stated as "S08731". sunchemical.com
The scientific community continues to explore various classes of NIR dyes, including cyanine, squaraine, and porphyrin derivatives, with a focus on enhancing their photophysical properties and developing new applications. However, without specific information on "this compound," it is impossible to place it within this broader context or to discuss emerging research directions, the development of activatable probes, its use in novel research modalities, or its potential integration with artificial intelligence and machine learning.
Therefore, the requested article focusing solely on "this compound" cannot be generated at this time. Further research and public disclosure of information regarding this specific compound are necessary before a comprehensive and scientifically accurate analysis can be conducted.
Q & A
What are the key optical properties of NIR Dye ID S08731, and how are they experimentally characterized?
Basic Research Question
this compound exhibits strong absorption in the near-infrared (NIR) region, with a maximum absorption wavelength (λmax) typically between 1000–1100 nm and a high molar extinction coefficient (~3×10<sup>5</sup> L mol<sup>−1</sup> cm<sup>−1</sup>). These properties are critical for applications in bioimaging and optoelectronics.
Methodological Answer :
- UV/Vis/NIR Spectroscopy : Use a spectrophotometer with extended NIR detection (e.g., 600–1200 nm range) to record absorption spectra in solvents like chloroform or DMSO. Ensure baseline correction and control for solvent effects .
- Stokes Shift Analysis : Measure emission spectra to calculate Stokes shift, which provides insights into energy dissipation mechanisms. Weak fluorescence (e.g., small Stokes shifts of ~250–400 cm<sup>−1</sup>) is common in aggregated states .
- Solvent Stability Tests : Monitor absorption spectra over time in varying solvents to assess photodegradation. For example, compare absorbance at λmax over 48 hours under ambient light .
How can researchers design experiments to evaluate the semiconductor performance of this compound?
Advanced Research Question
this compound’s n-type semiconductor properties (e.g., electron mobility up to ~0.96 cm<sup>2</sup> V<sup>−1</sup> s<sup>−1</sup>) require precise experimental setups to avoid confounding variables.
Methodological Answer :
- Thin-Film Fabrication : Spin-coat dye solutions onto pre-cleaned SiO2/Si substrates. Optimize film thickness (e.g., 50–100 nm) using atomic force microscopy (AFM) to ensure uniformity .
- Field-Effect Transistor (FET) Testing : Construct bottom-gate/top-contact FET devices. Measure transfer curves (IDS vs. VGS) under vacuum to minimize environmental interference. Calculate mobility using the gradual channel approximation .
- Stability Assessment : Perform cyclic voltammetry (CV) to determine LUMO levels and correlate with oxidative stability. Compare results with accelerated aging tests (e.g., 85°C/85% humidity) .
What methodologies resolve contradictions in reported molar extinction coefficients for this compound?
Advanced Research Question
Discrepancies in ε values may arise from aggregation, solvent polarity, or instrumental calibration.
Methodological Answer :
- Aggregation Control : Use dynamic light scattering (DLS) to quantify aggregation in dilute vs. concentrated solutions. Adjust concentrations to remain below the critical aggregation threshold (e.g., <10<sup>−5</sup> M) .
- Solvent Standardization : Compare ε in solvents with varying polarities (e.g., chloroform vs. DMSO). Use ultra-pure solvents to avoid contaminants .
- Cross-Lab Validation : Share samples with independent labs for parallel spectroscopy. Use certified reference materials (e.g., NIST-traceable standards) for instrument calibration .
How should researchers optimize the synthesis of this compound to enhance yield and purity?
Basic Research Question
Synthetic challenges include low yields from side reactions and purification difficulties.
Methodological Answer :
- Reaction Monitoring : Use TLC or HPLC-MS to track intermediate formation (e.g., brominated precursors). Optimize reaction times and temperatures to minimize byproducts .
- Purification Protocols : Employ gradient column chromatography with silica gel or size-exclusion chromatography (SEC) for large π-conjugated systems. Validate purity via <sup>1</sup>H NMR integration and HPLC .
- Computational Guidance : Use density functional theory (DFT) to predict reaction pathways and identify energetically favorable conditions .
What strategies mitigate photobleaching of this compound in longitudinal imaging studies?
Advanced Research Question
Photobleaching limits utility in prolonged imaging.
Methodological Answer :
- Oxygen Scavenging : Add enzymatic oxygen scavengers (e.g., glucose oxidase/catalase) to imaging buffers to reduce reactive oxygen species (ROS) .
- Encapsulation : Embed dyes in polymeric nanoparticles (e.g., PLGA) or liposomes to shield from aqueous degradation .
- Pulsed Illumination : Use low-power NIR lasers with intermittent illumination to minimize cumulative light exposure .
How can computational models predict the electronic structure and optical behavior of this compound?
Advanced Research Question
Computational tools aid in rational design but require validation.
Methodological Answer :
- DFT Calculations : Model HOMO/LUMO levels using B3LYP/6-31G* basis sets. Compare with experimental CV data to validate accuracy .
- TD-DFT for Absorption : Simulate UV/Vis/NIR spectra with time-dependent DFT. Adjust solvent parameters (e.g., PCM model) to match experimental conditions .
- Machine Learning : Train models on existing dye libraries to predict λmax and ε based on molecular descriptors .
What are the best practices for reproducible data reporting in studies involving this compound?
Basic Research Question
Transparency is critical for replication.
Methodological Answer :
- Detailed Protocols : Document synthesis steps, solvent batches, and instrument settings (e.g., slit widths in spectroscopy) .
- Data Deposition : Share raw spectra, NMR files, and computational input files in repositories like Figshare or Dryad with DOIs .
- Error Analysis : Report standard deviations for triplicate measurements and include negative controls (e.g., solvent-only baselines) .
How do environmental factors (pH, temperature) influence the stability of this compound?
Basic Research Question
Environmental sensitivity impacts application suitability.
Methodological Answer :
- pH Titration Studies : Measure absorbance at λmax across pH 3–10. Use buffers (e.g., phosphate, citrate) and confirm pH with a calibrated meter .
- Thermal Stability Tests : Incubate dye solutions at 25–80°C and monitor degradation via HPLC. Calculate activation energy (Ea) using Arrhenius plots .
- Lyophilization : Assess stability in lyophilized form vs. solution. Use FTIR to detect structural changes post-freeze-drying .
What advanced techniques validate the molecular structure of this compound post-synthesis?
Advanced Research Question
Structural confirmation ensures functional integrity.
Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-TOF or MALDI-TOF to confirm molecular weight within <2 ppm error .
- X-Ray Crystallography : Grow single crystals via vapor diffusion and solve structure to validate π-conjugation and substituent positions .
- 2D NMR : Perform <sup>13</sup>C-<sup>1</sup>H HSQC and HMBC to assign quaternary carbons and confirm connectivity .
How can researchers address batch-to-batch variability in this compound synthesis?
Advanced Research Question
Variability affects experimental reproducibility.
Methodological Answer :
- Quality Control (QC) Metrics : Establish acceptance criteria for purity (e.g., ≥95% via HPLC), absorbance ratios (e.g., A1100/A500), and NMR peak integration .
- Statistical Process Control (SPC) : Use control charts to monitor yield and purity across batches. Identify outliers via Grubbs’ test .
- Automated Synthesis : Implement flow chemistry systems for precise temperature and mixing control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
